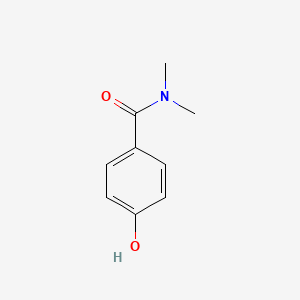

4-hydroxy-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPSWBVHQROQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309537 | |

| Record name | 4-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-99-7 | |

| Record name | Benzamide,N-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Hydroxy N,n Dimethylbenzamide

Established Synthetic Routes to 4-hydroxy-N,N-dimethylbenzamide and its Precursors

The traditional synthesis of this compound typically involves a multi-step process, focusing on the sequential construction of the key functional groups. This often begins with precursors like 4-hydroxybenzoic acid or 4-hydroxybenzamide (B152061).

The formation of the amide bond is a cornerstone of benzamide (B126) synthesis. Conventional methods for creating amides involve the reaction of a carboxylic acid with an amine, which usually requires the activation of the carboxylic acid to enhance its reactivity. researchgate.net This activation can be achieved by converting the carboxylic acid into more reactive derivatives such as acid chlorides or anhydrides. researchgate.net

A specific method for synthesizing the precursor 4-hydroxybenzamide involves heating p-hydroxybenzoic acid with methyl carbamate (B1207046) in the presence of a catalyst like 1,4-diaza-bicyclo[2.2.2]octane (triethylenediamine). chemicalbook.com This reaction directly couples the acid and an amine source to form the primary amide. chemicalbook.com Another approach involves the amidation of hydroxybenzoic acids using reagents like imidazole. crossref.org The biological synthesis of similar compounds, such as 4-hydroxybenzoyl tyramine, also relies on amidation, where 4-hydroxybenzoic acid is first activated by conversion to 4-hydroxybenzoyl-CoA before reacting with an amine. jmb.or.kr

| Reactants | Catalyst/Reagents | Temperature | Time | Product | Yield | Reference |

| p-Hydroxybenzoic acid, Methyl carbamate | 1,4-diaza-bicyclo[2.2.2]octane | 130 - 180 °C | 4.5 h | 4-Hydroxybenzamide | 98.7% | chemicalbook.com |

Once 4-hydroxybenzamide is formed, the next step in a sequential synthesis would be the N,N-dimethylation of the primary amide. This transformation is typically achieved by reacting the amide with a suitable methylating agent in the presence of a base. The base is required to deprotonate the amide nitrogen, forming an amidate anion which then acts as a nucleophile. Common methylating agents for this purpose include methyl iodide or dimethyl sulfate. Two equivalents of the methylating agent are necessary to introduce both methyl groups onto the nitrogen atom.

An alternative synthetic strategy involves introducing the hydroxyl group onto a pre-formed N,N-dimethylbenzamide ring. A common laboratory method for preparing phenols is through the cleavage of aryl methyl ethers. For instance, 4-methoxybenzoic acid can be converted to 4-hydroxybenzoic acid by heating with hydrobromic acid (HBr) in glacial acetic acid. prepchem.com A similar demethylation strategy is used to produce 4-hydroxy-N,N-dimethylbenzenesulfonamide from its methoxy (B1213986) analogue using aluminum chloride. prepchem.com This suggests that this compound could be synthesized by demethylating 4-methoxy-N,N-dimethylbenzamide.

Direct hydroxylation of a benzene (B151609) ring is another possibility. The Kolbe's reaction, for example, involves heating sodium phenoxide with carbon dioxide under pressure, which typically yields 2-hydroxybenzoic acid as the main product but also a small amount of 4-hydroxybenzoic acid. learncbse.in However, direct C-H oxygenation on an activated benzamide ring, particularly through transition-metal-catalyzed methods, often shows a strong preference for the ortho-position due to the directing effect of the amide group. thieme-connect.com

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods. For benzamide synthesis, this has led to the exploration of advanced catalytic systems, including those based on transition metals and oxidative processes. rsc.org

Transition metals like palladium and copper are widely used to catalyze the formation of amide bonds. rsc.org These methods include the coupling of amines with various partners, such as aryl halides or alcohols. rsc.org Recent advances have focused on C-H bond functionalization, where a C-H bond is directly converted into a C-N or C-O bond, offering a more atom-economical route. thieme-connect.com

For example, palladium catalysts have been employed for the ortho-alkoxylation of N-methoxybenzamides using alcohols as the oxygen source and K₂S₂O₈ as the oxidant. thieme-connect.com Similarly, copper(II) bromide has been used to catalyze the oxygenation of benzamides. thieme-connect.com While these methods primarily target the ortho position, they highlight the power of transition metals in activating C-H bonds for functionalization. thieme-connect.com Another novel palladium-catalyzed reaction involves the denitrogenative coupling of researchgate.netthieme-connect.comrsc.org-benzotriazin-4(3H)-ones with an organoaluminum reagent to produce ortho-methylated benzamides. acs.org

Oxidative amidation represents a powerful strategy for synthesizing benzamides directly from more readily available starting materials like aldehydes, alcohols, or even styrenes, avoiding the need to pre-form a carboxylic acid. rsc.orgnih.gov These reactions create the amide bond through an oxidation process.

Several methods have been developed that utilize different starting materials and oxidants:

From Styrenes: A metal-free procedure allows for the synthesis of benzamides from styrenes and amines using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgrsc.orgresearchgate.net This reaction proceeds via the oxidative cleavage of the C=C double bond. researchgate.net

From Aldehydes: Aldehydes can be converted to benzamides in a one-pot oxidative amidation process. nih.gov One such method involves the in situ generation of a reactive nitrile imine intermediate, which is then oxidized to an acyl diazene (B1210634) that acylates the amine. nih.gov

From Benzylamines: Benzylamines can be oxidized to the corresponding benzamides. A metal-free system using a catalytic amount of iodine (I₂) with TBHP as the oxidant can effectively achieve this transformation. acs.org

| Starting Material | Catalyst/Reagents | Oxidant | Key Features | Reference |

| Styrene | None | TBHP | Metal-free, oxidative C=C cleavage | rsc.orgrsc.orgresearchgate.net |

| Aldehyde | KBr, K₂CO₃ | In situ generated | One-pot procedure via nitrile imine intermediate | nih.gov |

| Benzylamine | I₂ (catalytic) | TBHP | Metal-free, oxidation of benzylic carbon | acs.org |

These advanced strategies offer alternatives to classical methods, often proceeding under milder conditions and with greater efficiency. nih.govacs.org

Green Chemistry Approaches in Benzamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact and enhance sustainability. jddhs.comjddhs.comresearchgate.net These approaches focus on the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste. jddhs.com

Biocatalysis: One of the most promising green-by-design methodologies for amide synthesis is biocatalysis. nih.gov Enzymes such as lipases and nitrile hydratases offer high selectivity and operate under mild reaction conditions in aqueous media. nih.govacs.org For instance, a two-step chemo-enzymatic flow method has been developed for the efficient esterification and subsequent amidation of phenolic acids, which is a category that includes the precursor to this compound, 4-hydroxybenzoic acid. nih.govacs.org In this method, the phenolic acid is first esterified, and the resulting ester is then subjected to amidation catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B. nih.gov This approach not only provides high yields but also simplifies product purification and allows for catalyst recycling. nih.gov Furthermore, the metabolic engineering of microorganisms like Corynebacterium glutamicum has been explored to produce 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks like glucose. nih.gov This biotechnological production of the precursor is a significant step towards a fully green synthesis of its derivatives.

Solvent-Free and Alternative Solvents: Traditional amide synthesis often relies on volatile and toxic organic solvents. jddhs.com A significant advancement in green chemistry is the development of solvent-free reaction conditions or the use of greener solvents. jddhs.comresearchgate.net For example, the synthesis of benzamides has been achieved under solvent-free conditions by reacting a carboxylic acid with urea (B33335) in the presence of a boric acid catalyst. researchgate.net This method is advantageous as it is rapid, convenient, and utilizes a green catalyst. researchgate.net The use of water as a solvent is another key aspect of green amide synthesis, although the low solubility of some organic reactants can be a challenge. nih.gov

Catalytic Approaches: The replacement of stoichiometric activating agents with catalytic systems is a cornerstone of green amide synthesis. researchgate.net Various metal-based and organocatalytic systems have been developed. For instance, cerium(IV) oxide (CeO₂) has been used as a heterogeneous catalyst for the phenolysis of unactivated amides to form phenolic esters, demonstrating the potential for catalytic C-N bond cleavage and formation. researchgate.net Research has also focused on developing catalytic amidation reactions that proceed via the direct coupling of carboxylic acids and amines, using catalysts based on elements like titanium and zirconium. researchgate.net

Below is a table summarizing some green chemistry approaches applicable to benzamide synthesis.

| Approach | Catalyst/Conditions | Reactants | Key Advantages |

| Biocatalytic Amidation | Immobilized Candida antarctica lipase B | Phenolic ester and amine | High selectivity, mild conditions, catalyst recycling. nih.gov |

| Solvent-Free Synthesis | Boric acid | Carboxylic acid and urea | Avoids toxic solvents, rapid reaction. researchgate.net |

| Metabolic Engineering | Engineered Corynebacterium glutamicum | Glucose | Production of precursor (4-HBA) from renewable resources. nih.gov |

| Heterogeneous Catalysis | CeO₂ | Amide and phenol | Recyclable catalyst, potential for C-N bond manipulation. researchgate.net |

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. This section explores the kinetic and thermodynamic aspects, as well as the roles of intermediates, transition states, and catalysis in its formation.

Reaction Kinetics and Thermodynamic Considerations in Benzamide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is typically not spontaneous and requires activation. The kinetics of amide formation can be complex and are influenced by factors such as the nature of the reactants, the catalyst, the solvent, and the temperature.

Thermodynamic data for N,N-dimethylbenzamide has been determined, providing a basis for understanding the energetic landscape of the reaction. acs.org The standard molar enthalpies of sublimation and vaporization, as well as fusion, have been measured. acs.org These values are crucial for process design and for understanding the phase behavior of the compound.

The following table presents some reported thermodynamic data for N,N-dimethylbenzamide.

| Thermodynamic Parameter | Value | Temperature (K) |

| Molar Enthalpy of Fusion | 20.3 ± 0.2 kJ/mol | 315.96 ± 0.05 |

| Molar Enthalpy of Vaporization (at 298.15 K) | 63.9 ± 0.7 kJ/mol | 298.15 |

| Molar Enthalpy of Sublimation (at 298.15 K) | 84.2 ± 0.7 kJ/mol | 298.15 |

Data sourced from a thermodynamic study of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. acs.org

Role of Intermediates and Transition States in Reaction Pathways

The formation of this compound proceeds through a series of intermediates and transition states. The generally accepted mechanism for amide formation from a carboxylic acid and an amine involves the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid.

In syntheses involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid is first converted to a more reactive intermediate, such as an O-acylisourea. This intermediate is then attacked by the amine. A proposed mechanism for the direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine in the presence of a superacid suggests the formation of a superelectrophilic dicationic intermediate. nih.gov This intermediate then reacts with the aromatic ring, followed by cleavage and hydrolysis to yield the benzamide. nih.gov

The transition state for the nucleophilic attack of the amine on the activated carboxylic acid is a key point in the reaction pathway. Computational studies on simple amide bond formation, such as between acetic acid and methylamine, suggest a four-membered transition state where the new C-N bond and an O-H bond (from proton transfer) are forming, while the C-O bond of the carboxylic acid and an N-H bond of the amine are breaking. researchgate.net The structure and energy of this transition state dictate the reaction rate.

Intramolecular and Intermolecular Catalysis in Benzamide Chemistry

Catalysis plays a pivotal role in overcoming the activation energy barrier for amide bond formation. Both intramolecular and intermolecular catalytic pathways can be significant.

Intramolecular Catalysis: In certain systems, functional groups within the reactant molecules can catalyze the reaction. For instance, the hydrolysis of amides can be catalyzed by a neighboring carboxyl group, which can act as a nucleophilic or general-base catalyst. libretexts.org While this is for the reverse reaction (hydrolysis), similar principles can apply to the forward reaction (formation). The efficiency of intramolecular catalysis is highly dependent on the spatial arrangement of the catalytic group relative to the reaction center. libretexts.org The effective concentration of the intramolecular catalyst can be significantly higher than what is achievable with an external catalyst, leading to substantial rate enhancements. libretexts.org

Intermolecular Catalysis: This is the more common form of catalysis in benzamide synthesis, where an external agent accelerates the reaction. As discussed, both acids and bases can catalyze amide formation. Lewis acids, such as bismuth(III) triflate, have been shown to be effective catalysts for α-amidoalkylation reactions, which involve the formation of N-acyliminium species. nih.gov Metal catalysts, particularly those based on copper and rhodium, have been developed for intermolecular amidation of C-H bonds, offering novel synthetic disconnections. acs.org In the context of green chemistry, heterogeneous catalysts are particularly attractive as they can be easily separated and reused. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and the nature of the intermediates formed. For example, in the TiCl₄-mediated amidation of carboxylic acids, the reaction is proposed to proceed through the formation of an adduct between the carboxylate and TiCl₄, which then acts as a potent acylating agent. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 4 Hydroxy N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-hydroxy-N,N-dimethylbenzamide provides critical information about the number, environment, and connectivity of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the two methyl groups attached to the nitrogen atom give rise to a characteristic singlet in the upfield region. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration, and it often appears as a broad singlet.

Detailed ¹H NMR spectral data for this compound is presented in the table below. The data is compared with the related compound N,N-dimethylbenzamide to highlight the effect of the hydroxyl substituent. chemicalbook.comchemicalbook.com

| Proton Assignment | This compound Chemical Shift (ppm) | N,N-dimethylbenzamide Chemical Shift (ppm) |

| Aromatic Protons | 7.30-7.40 (m, 2H), 6.75-6.85 (m, 2H) | 7.38 (s, 5H) |

| N-Methyl Protons | 3.05 (s, 6H) | 3.10 (s, 3H), 2.96 (s, 3H) |

| Hydroxyl Proton | ~9.5 (br s, 1H) | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes a singlet, 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. The aromatic carbons exhibit distinct signals, with the carbon atom attached to the hydroxyl group showing a significant upfield shift compared to the other aromatic carbons due to the electron-donating nature of the hydroxyl group. The carbons of the N,N-dimethyl groups appear in the upfield region of the spectrum.

A comparison of the ¹³C NMR spectral data for this compound and the related N,N-dimethylbenzamide is provided in the table below. chemicalbook.comrsc.org

| Carbon Assignment | This compound Chemical Shift (ppm) | N,N-dimethylbenzamide Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~171 | ~171.76 |

| Aromatic C-OH | ~158 | - |

| Aromatic C-CON | ~127 | ~136.34 |

| Aromatic CH | ~129, ~115 | ~129.61, ~128.54, ~128.43, ~127.11, ~126.98 |

| N-Methyl Carbons | ~39 | ~39.5, ~35.4 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Conformational and Dynamic Studies

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques are employed to investigate the conformational preferences and dynamic processes within the this compound molecule. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the molecule's three-dimensional structure and the preferred orientation of the N,N-dimethylamino group relative to the aromatic ring. ipb.pt Furthermore, variable temperature NMR studies can be utilized to probe the rotational barrier around the C-N amide bond, a key dynamic feature of amides. These advanced methods offer a more complete picture of the molecule's behavior in solution. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the tertiary amide group typically appears as a strong absorption band around 1630-1600 cm⁻¹. The C-N stretching vibration of the amide is usually observed in the 1400-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

The table below summarizes the key FTIR absorption bands for this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H Stretch (Phenolic) | 3400-3200 (broad) |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Amide) | 1630-1600 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch (Amide) | 1400-1200 |

Raman Spectroscopy in Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the aromatic ring. The C=O stretching vibration of the amide is also Raman active. The combination of FTIR and Raman data provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of both a hydroxyl (-OH) group and a dimethylamido (-CON(CH₃)₂) group as substituents on the benzene ring significantly influences the absorption characteristics.

The hydroxyl group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the hydroxyl group tends to shift the absorption maxima (λ_max) to longer wavelengths, a phenomenon known as a bathochromic or red shift. Similarly, the dimethylamido group, with its nitrogen lone pair, can also participate in resonance with the aromatic ring, further influencing the electronic transitions.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in readily available literature, the spectrum is anticipated to show strong absorption bands in the UV region, characteristic of substituted benzenoid compounds. The interplay of the electron-donating hydroxyl group and the electron-withdrawing (by induction) yet resonance-donating amide group will determine the precise location and intensity of these bands. The solvent environment can also play a crucial role, with polar solvents potentially causing further shifts in the absorption maxima due to interactions with the solute molecule.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrometric analysis of this compound (C₉H₁₁NO₂), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

The monoisotopic mass of this compound is approximately 165.079 Da. nih.gov Therefore, in a high-resolution mass spectrum, the molecular ion peak would be observed at this m/z value. Depending on the ionization technique used, such as electrospray ionization (ESI), adduct ions may also be observed. For instance, the formation of a protonated molecule [M+H]⁺ would result in a peak at m/z 166.086. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ at m/z 188.068 and the potassium adduct [M+K]⁺ at m/z 204.042. uni.lu In negative ion mode, a deprotonated molecule [M-H]⁻ would be observed at m/z 164.071. uni.lu

The fragmentation pattern of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the fragmentation of similar benzamide (B126) structures. A prominent fragmentation process for amides is the α-cleavage, which for this molecule would involve the cleavage of the bond between the carbonyl carbon and the benzene ring or the bond between the carbonyl carbon and the nitrogen atom.

A key fragmentation pathway would likely involve the loss of the dimethylamino group (-N(CH₃)₂), which has a mass of 44 Da. This would lead to the formation of the 4-hydroxybenzoyl cation, a fragment with an m/z of 121. This fragment is a common feature in the mass spectra of 4-substituted benzoyl derivatives. Subsequent fragmentation of the 4-hydroxybenzoyl cation could involve the loss of carbon monoxide (CO), resulting in a fragment at m/z 93, corresponding to the phenoxy cation.

Another possible fragmentation is the loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a fragment ion at m/z 150. While less common, cleavage of the entire dimethylamido group as a radical could also occur.

| Transition Type | Expected Absorption Region (nm) | Influencing Factors |

|---|---|---|

| π → π* | UV region | Benzene ring, hydroxyl group, dimethylamido group |

| Ion/Fragment | Predicted m/z | Formula |

|---|---|---|

| [M]⁺ | 165.079 | C₉H₁₁NO₂⁺ |

| [M+H]⁺ | 166.086 | C₉H₁₂NO₂⁺ |

| [M+Na]⁺ | 188.068 | C₉H₁₁NNaO₂⁺ |

| [M-H]⁻ | 164.071 | C₉H₁₀NO₂⁻ |

| [M - N(CH₃)₂]⁺ | 121 | C₇H₅O₂⁺ |

| [C₇H₅O₂ - CO]⁺ | 93 | C₆H₅O⁺ |

Computational Chemistry and Theoretical Investigations of 4 Hydroxy N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and reactivity of molecules at the atomic level. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and determining various electronic properties. DFT calculations for a molecule like 4-hydroxy-N,N-dimethylbenzamide would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately.

The output of such a study would provide the most stable three-dimensional arrangement of the atoms (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Despite its utility, specific DFT studies providing detailed optimized geometric parameters for this compound are not found in the surveyed literature. While some research mentions performing DFT calculations on this molecule, the specific data regarding its geometry and electronic structure are not published. ntu.edu.sg

HOMO-LUMO Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

An analysis for this compound would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack. However, published research containing a detailed HOMO-LUMO analysis, including energy values and orbital diagrams for this specific compound, could not be identified.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential.

An MEP map of this compound would be invaluable for predicting its intermolecular interaction patterns, such as hydrogen bonding, and for identifying reactive sites. No specific MEP maps or related analyses for this compound are available in the reviewed scientific papers.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like structures (i.e., bonds and lone pairs). It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the degree of electronic delocalization and its contribution to molecular stability.

For this compound, NBO analysis would clarify the nature of its chemical bonds, the hybridization of its atoms, and the delocalization of electron density, particularly involving the phenyl ring, the hydroxyl group, and the dimethylamide group. A thorough search of the literature did not yield any specific NBO analysis data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution).

An MD simulation of this compound could reveal its preferred conformations, the rotational barriers of its functional groups (like the C-N bond of the amide), and how it interacts with solvent molecules. This information is crucial for understanding its behavior in a biological or chemical system. At present, there are no published studies containing molecular dynamics simulations specifically focused on this compound.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

This analysis would be essential for understanding the solid-state structure of this compound. However, a crystal structure for this compound coupled with a Hirshfeld surface analysis has not been reported in the accessible scientific literature.

Analysis of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in molecules like this compound is crucial for the development of new materials for optoelectronic and photonic technologies. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of a molecular system. This response is primarily governed by how the molecule's charge distribution is affected by an external electric field.

The key parameters that quantify the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The dipole moment provides insight into the charge distribution in the molecule, while the polarizability and hyperpolarizability describe the linear and non-linear response to an applied electric field, respectively. A high value of β is particularly desirable for materials intended for NLO applications, such as frequency conversion and optical switching.

For this compound, the presence of both an electron-donating hydroxyl (-OH) group and an electron-withdrawing N,N-dimethylcarboxamide group attached to the aromatic ring suggests the potential for significant intramolecular charge transfer (ICT). This ICT is a key factor that can enhance NLO properties. The π-conjugated system of the benzene (B151609) ring facilitates this charge transfer from the donor to the acceptor group.

Computational studies on similar benzamide (B126) derivatives have shown that the nature and position of substituents on the benzene ring significantly influence the NLO response. For instance, studies on various substituted benzamides have demonstrated that strategic placement of electron-donating and electron-withdrawing groups can lead to a substantial increase in the first hyperpolarizability (β) value. sci-hub.seresearchgate.net The calculated NLO properties for a set of computationally designed benzamide derivatives illustrate the impact of different substituent groups. sci-hub.se

Table 1: Calculated NLO Properties of a Reference Benzamide and Designed Derivatives This table presents data for analogous compounds to illustrate the typical range of values.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Benzamide (Reference) | 4.12 | 87.34 | 145.21 |

| N-benzhydryl benzamide | 3.89 | 201.54 | 267.33 |

| N,N-diphenethyl benzamide | 2.98 | 239.87 | 154.98 |

| N,N-dihexyl benzamide | 3.15 | 240.11 | 189.54 |

| N,N-dioctyl benzamide | 3.11 | 296.78 | 199.87 |

Source: Adapted from a benchmark study on benzamide derivatives. sci-hub.se

The data indicates that increasing the conjugation and modifying the donor/acceptor strength can tune the NLO properties. For this compound, the interaction between the hydroxyl and dimethylamide groups through the phenyl ring is expected to result in a significant dipole moment and first hyperpolarizability, making it a candidate for further investigation as an NLO material.

Investigation of Fukui Functions and Reactivity Indices

Fukui functions are a central concept within Density Functional Theory (DFT) used to describe chemical reactivity. researchgate.net They help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are calculated for each atomic site in a molecule.

There are three main types of condensed Fukui functions:

ƒk+ : for nucleophilic attack (measures the reactivity of site k towards an electron-donating reagent).

ƒk- : for electrophilic attack (measures the reactivity of site k towards an electron-accepting reagent).

ƒk0 : for radical attack.

By analyzing the values of these functions for each atom in this compound, one can predict the regioselectivity of its chemical reactions. For example, atoms with the highest ƒk+ value are the most susceptible to nucleophilic attack, while those with the highest ƒk- value are the preferred sites for electrophilic attack.

Chemical Potential (μ) : Related to the molecule's tendency to lose electrons.

Hardness (η) : Measures the resistance to change in electron distribution.

Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the molecule's ability to accept electrons.

These global indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on benzimidazole (B57391) derivatives, which are structurally related to benzamides, have demonstrated the utility of these indices in assessing molecular reactivity. researchgate.net

Table 2: Illustrative Condensed Fukui Functions and Reactivity Indices for a Benzamide-like Structure This table presents hypothetical data for key atoms in this compound to illustrate the concept. The values are representative and based on general principles observed in similar molecules.

| Atom | ƒk+ | ƒk- | ƒk0 |

|---|---|---|---|

| O (hydroxyl) | 0.085 | 0.150 | 0.118 |

| C (carbonyl) | 0.180 | 0.050 | 0.115 |

| O (carbonyl) | 0.120 | 0.110 | 0.115 |

| N (amide) | 0.045 | 0.090 | 0.068 |

Source: Illustrative data based on the principles of Fukui function analysis. researchgate.netscm.com

In this compound, the carbonyl carbon (C) is expected to have a high ƒk+ value, indicating its susceptibility to nucleophilic attack. The oxygen atom of the hydroxyl group is anticipated to be a likely site for electrophilic attack, as reflected by a high ƒk- value. The analysis of Fukui functions and global reactivity descriptors provides a powerful theoretical framework for understanding and predicting the chemical behavior of this compound.

Biological Activity and Mechanistic Pharmacology of 4 Hydroxy N,n Dimethylbenzamide and Its Analogs

Enzyme Inhibition Studies

Benzamide (B126) derivatives are recognized for their potential to interact with and inhibit various enzymes, a characteristic attributed to their specific structural features. Research into this area has identified several key enzyme targets and has begun to elucidate the mechanisms underlying their inhibition.

The development of novel inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a significant area of research. nih.gov Analogs of 4-hydroxy-N,N-dimethylbenzamide, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have been evaluated for their inhibitory activity against these enzymes. nih.gov

A study involving thirty-six such analogs demonstrated moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.gov The inhibition of BuChE was generally weaker, with IC₅₀ values between 53.5 and 228.4 µM. nih.gov Notably, phosphorus-based esters of these benzamides showed improved activity against BuChE. The compound 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as the most potent and selective BuChE inhibitor in the series, with an IC₅₀ value of 2.4 µM. nih.gov

Another class of analogs, N,N-dimethylcarbamates containing an N,N-dibenzylamino moiety, has also been assessed for AChE inhibitory potential. Within this series, the most active compounds demonstrated significant inhibition, with one showing 85% and another 69% inhibition at a concentration of 50 μM. nih.gov

Furthermore, analogs such as the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide have shown inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MMP-14, with IC₅₀ values of 1–1.5 μM. nih.gov

Table 1: Inhibitory Activity of Benzamide Analogs against Cholinesterases

| Compound Class | Enzyme Target | IC₅₀ Range (µM) | Most Potent Analog Example |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | - |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | - |

Investigations into how these analogs inhibit enzymes have revealed different modes of action. For instance, the highly selective BuChE inhibitor, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was found to cause mixed inhibition of both AChE and BuChE, acting as a pseudo-irreversible inhibitor. nih.gov

In contrast, a different mechanism was observed for certain N,N-dimethylcarbamate analogs. One active compound in this series produces a slow-onset inhibition of AChE. nih.govepa.gov Further analysis demonstrated that this effect is not due to the typical carbamoylation of the enzyme's active site. nih.govepa.gov Instead, it is suggested that the compound acts as a slow-binding inhibitor, a characteristic potentially linked to its high conformational freedom. nih.govepa.gov

Protein-Ligand Interaction Profiling

The interaction between a small molecule like this compound and a protein target is governed by the principles of molecular recognition, binding affinity, and specificity. These interactions are fundamental to the compound's biological effect.

The binding of a ligand to a protein is a thermodynamic process. Most characterized protein-small molecule interactions exhibit a negative change in heat capacity (ΔCp), often linked to the reduction in the solvent-accessible apolar surface area when the complex forms. researchgate.net However, positive ΔCp values have also been reported, which may indicate structural transitions or the desolvation of polar surfaces. researchgate.net

For example, studies on the N-terminal domain of Heat shock protein-90 (Hsp90) show that its interaction with ADP results in a large positive ΔCp, while the inhibitor geldanamycin, which binds to the same site, interacts with a negative ΔCp. researchgate.net Crystallographic studies have confirmed that derivatives of 4-hydroxy-N,N-dimethylbutanamide can effectively bind to Hsp90, highlighting the potential for this class of compounds to engage in specific protein-ligand interactions crucial for therapeutic development.

The structural features of this compound are key to its interactions. The hydroxyl (-OH) group is capable of forming hydrogen bonds, which can significantly influence how the molecule binds to a biological target. The amide group can also participate in various biochemical interactions, potentially modulating enzyme activity. The aromatic benzene (B151609) ring allows for potential π-stacking interactions within a protein's binding pocket. The specific orientation and combination of these features dictate the molecule's ability to be recognized by and bind to a protein target.

Antimicrobial Activity Assessments

Amide derivatives of benzoic acid are known to possess a wide spectrum of pharmacological effects, including antimicrobial properties. nanobioletters.com

Research into a series of newly synthesized benzamide compounds has demonstrated notable antibacterial activity. nanobioletters.com Specifically, the analog 4-hydroxy-N-phenylbenzamide showed excellent activity against both Bacillus subtilis and Escherichia coli, with measured zones of inhibition of 25 mm and 31 mm, respectively. nanobioletters.com The corresponding Minimum Inhibitory Concentration (MIC) values were 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Other related analogs also displayed significant activity against these bacterial strains. nanobioletters.com

Table 2: Antimicrobial Activity of Benzamide Analogs

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 25 | 6.25 nanobioletters.com |

| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 31 | 3.12 nanobioletters.com |

| Compound 6b¹ | Escherichia coli | 24 | 3.12 nanobioletters.com |

¹Note: The specific structures for compounds 6b and 6c are detailed in the source publication. nanobioletters.com

Antibacterial Efficacy and Spectrum

Benzamide derivatives, the chemical class to which this compound belongs, are recognized for their wide array of pharmacological effects, including antibacterial properties. nanobioletters.com Research into synthetic benzamide compounds has demonstrated their potential as antimicrobial agents. nanobioletters.com

Studies on various N-benzamide derivatives have shown a range of antibacterial efficacy. For instance, certain synthesized benzamide compounds exhibited significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One particular compound, designated as 5a in a study, showed excellent activity against B. subtilis and E. coli with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other related compounds also displayed notable activity against these bacterial strains. nanobioletters.com

Hydrazone derivatives of 4-dimethylaminobenzohydrazide have also been investigated for their antibacterial potential. researchgate.net A compound identified as N'-(2-Chloro-5-nitrobenzylidene)-4-dimethylaminobenzohydrazide was found to be an effective antibacterial agent against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. researchgate.net Similarly, research on N'-benzylidene-4-hydroxybenzohydrazide derivatives, which share a 4-hydroxybenzoyl moiety with this compound, has shown antimicrobial activity. researchgate.net Specifically, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide was effective against E. coli with a MIC of 31.3 ppm, while N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide showed activity against B. subtilis at the same concentration. researchgate.net

The antibacterial activity of more complex structures incorporating benzamide functionalities, such as multivalent thiacalix nih.govarene derivatives, has also been explored. These macrocyclic compounds demonstrated high antibacterial activity, particularly those in cone and partial cone conformations containing -NHCH2CH2N(CH3)2 terminal fragments. nih.gov Their mechanism is suggested to involve interaction with model negatively charged bacterial cell membranes. nih.gov

Antibacterial Activity of Benzamide Analogs

This table summarizes the minimum inhibitory concentration (MIC) and zone of inhibition for various benzamide analogs against different bacterial strains.

| Compound | Bacterial Strain | Activity (MIC) | Activity (Zone of Inhibition) | Source |

|---|---|---|---|---|

| Compound 5a (a benzamide derivative) | E. coli | 3.12 µg/mL | 31 mm | nanobioletters.com |

| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 µg/mL | 25 mm | nanobioletters.com |

| Compound 6b (a benzamide derivative) | E. coli | 3.12 µg/mL | 24 mm | nanobioletters.com |

| Compound 6c (a benzamide derivative) | B. subtilis | 6.25 µg/mL | 24 mm | nanobioletters.com |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | E. coli | 31.3 ppm | Not Reported | researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | B. subtilis | 500 ppm | Not Reported | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | B. subtilis | 31.3 ppm | Not Reported | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | E. coli | 500 ppm | Not Reported | researchgate.net |

Antifungal Efficacy and Spectrum

The antifungal potential of benzamide derivatives is an active area of research. nanobioletters.comnih.gov In the search for new antifungal agrochemicals, a series of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and evaluated. nih.gov These compounds exhibited a range of moderate to good antifungal activity against five different plant pathogenic fungi. nih.gov

One particular derivative, compound 3e from the study, demonstrated significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with performance superior to the commercial fungicide boscalid. nih.gov Furthermore, this compound showed a good rate of inhibition against Botrytis cinerea in in-vivo tests on tomato plants and cucumber leaves. nih.gov Hydrazone compounds derived from 4-dimethylaminobenzohydrazide were also tested for antifungal activity against Aspergillus niger and Candida albicans, although the results indicated they were not as effective as the antibacterial counterparts in that study. researchgate.net

Antifungal Activity of Benzamide Analogs

This table presents the antifungal activity of specific benzamide analogs against various plant pathogenic fungi.

| Compound | Fungal Strain | Efficacy | Source |

|---|---|---|---|

| Compound 3e (a 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative) | Alternaria solani | Significant activity, superior to boscalid | nih.gov |

| Compound 3e (a 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative) | Botrytis cinerea | Significant activity, superior to boscalid | nih.gov |

| Compound 3e (a 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative) | Sclerotinia sclerotiorum | Significant activity, superior to boscalid | nih.gov |

Cellular and Molecular Mechanisms of Action

The mechanisms through which this compound and its analogs exert their biological effects involve interactions with various cellular components and pathways.

While direct evidence for receptor modulation and ion channel interactions by this compound itself is limited in the reviewed literature, studies on structurally related compounds provide insights. For example, certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been shown to inhibit PAR-4 induced calcium mobilization in human platelets, suggesting an interaction with cellular signaling receptors. nih.gov The antifungal activity of some benzamide derivatives is proposed to occur through binding to the active site of class II histone deacetylase (HDAC), an enzyme that plays a crucial role in gene expression. nih.gov

Analogs of this compound have been shown to perturb specific signal transduction pathways. A notable example is the inhibition of the 12-lipoxygenase (12-LOX) enzyme by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov The 12-LOX enzyme is involved in the metabolism of polyunsaturated fatty acids to produce bioactive signaling molecules called hydroxyeicosatetraenoic acids (HETEs), which are implicated in inflammation and cell proliferation. nih.gov By inhibiting this enzyme, these compounds can interfere with these signaling pathways, as demonstrated by their ability to reduce 12-HETE production in pancreatic β-cells. nih.gov

The N,N-dimethylamino group of this compound is a likely target for metabolic transformation in the body. Oxidative N-dealkylation, a common metabolic pathway for many drugs containing amine groups, is primarily catalyzed by cytochrome P450 (P450) enzymes. ku.eduwashington.edu This process can significantly impact the bioavailability and efficacy of a compound. ku.edu

The mechanism of N-dealkylation by P450 enzymes can proceed via two main pathways: hydrogen atom transfer (HAT) or single electron transfer (SET). washington.edu For amides, which have a higher nitrogen oxidation potential compared to alkylamines, the N-dealkylation is thought to proceed through a HAT mechanism. washington.edu In this process, the P450 enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen, followed by the formation of an unstable carbinolamine intermediate that breaks down to yield a dealkylated amine and formaldehyde (B43269) (in the case of a methyl group). washington.edu Studies on the metabolism of various substrates by the major human P450 enzymes, CYP3A4 and CYP2D6, have led to the development of models to predict the rate of N-dealkylation. researchgate.net The metabolism of N-methylbenzamidine, an analog, by P4502C3 has been shown to result in both N-hydroxylation and N-dealkylation, which are catalyzed by the same enzyme isoform and are proposed to derive from a common intermediate. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. For benzamide derivatives, several SAR studies have provided valuable insights.

In the development of 12-lipoxygenase inhibitors, a medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was performed. nih.gov This study led to the identification of compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

For the antibacterial activity of thiacalix nih.govarene derivatives with amide groups, several key SAR findings were established. nih.gov

Macrocyclic compounds showed higher antibacterial activity than their monomeric analogs.

The stereochemistry was important, with cone and partial cone conformations being more active than the 1,3-alternate form.

The nature of the terminal fragment was critical; compounds with -NHCH2CH2N(CH3)2 groups had the highest activity.

The introduction of additional terminal hydroxyl groups led to a significant decrease in antibacterial activity. nih.gov

Influence of Hydroxyl Group Position and Methylation on Bioactivity

The position of the hydroxyl (-OH) group on the benzamide ring is a critical determinant of biological activity. The ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) isomers of N,N-dimethylbenzamide exhibit distinct pharmacological properties due to differences in their electronic and steric profiles, which in turn affect their interactions with biological targets.

Research into the structure-activity relationships of various benzamide derivatives has consistently highlighted the importance of substituent placement. For instance, studies on a series of benzamide and picolinamide (B142947) derivatives as cholinesterase inhibitors revealed that the substituted position of a dimethylamine (B145610) side chain markedly influenced their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net While this study did not directly examine the hydroxyl positional isomers of N,N-dimethylbenzamide, it underscores the principle that spatial arrangement is key to biological function.

Furthermore, investigations into the inhibition of α-amylase by benzoic acid derivatives have shown that the position of hydroxyl groups on the benzene ring has a strong positive effect on inhibitory activity, particularly a hydroxyl group at the 2-position. mdpi.com Conversely, methylation of these hydroxyl groups, especially at the 2-position, led to a significant decrease in inhibitory activity. mdpi.com This suggests that a free hydroxyl group, capable of forming hydrogen bonds, is crucial for the interaction with the enzyme's active site.

The methylation of the hydroxyl group to a methoxy (B1213986) (-OCH3) group can also profoundly alter a compound's bioactivity. While specific comparative data for 4-methoxy-N,N-dimethylbenzamide versus its hydroxylated counterpart is not extensively available in the reviewed literature, general principles suggest that this modification would increase the lipophilicity of the molecule. This could, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific biological targets. For example, in a study of antifungal benzamide derivatives, the introduction of a 4-methoxy group was found to decrease the activity in varying degrees. nih.gov

Table 1: Comparison of Hydroxyl Positional Isomers of N,N-dimethylbenzamide

| Compound | Position of -OH | Known Biological Mentions |

| 2-hydroxy-N,N-dimethylbenzamide | Ortho | Mentioned in the context of antifungal derivatives. researchgate.net |

| 3-hydroxy-N,N-dimethylbenzamide | Meta | Limited specific biological activity data available. |

| This compound | Para | The parent compound of interest. |

Note: Direct comparative biological activity data for these specific isomers is limited in the currently available literature.

Impact of Substituent Modifications on Pharmacological Profiles

Beyond the position of the hydroxyl group, the introduction of other substituents onto the benzamide ring can dramatically shape the pharmacological profile of this compound analogs. These modifications can influence the compound's potency, selectivity, and mechanism of action.

Structure-activity relationship (SAR) studies on various classes of benzamide derivatives have provided valuable insights. For instance, in the development of antifungal agents, the presence of fluorine or chlorine on the benzene ring of benzamide derivatives was found to remarkably improve activity. nih.gov This highlights the potential of halogenation to enhance the pharmacological profile of this compound analogs.

In a separate study on fungicidal N-thienylcarboxamides, which share structural similarities with benzamides, the position of substituents on the aromatic ring was shown to have a significant effect on their activity against various fungal strains. researchgate.netnih.gov This reinforces the concept that the topology of substitution is a key factor in determining biological efficacy.

The nature of the substituent also plays a crucial role. For example, in a series of histone deacetylase (HDAC) inhibitors based on an N-hydroxy-4-(3-phenylpropanamido)benzamide scaffold, the introduction of a thiophene (B33073) or a benzo[d] researchgate.netnih.govdioxole moiety led to compounds with potent antiproliferative activity against cancer cell lines. nih.gov This suggests that exploring a variety of aromatic and heterocyclic substituents on the this compound core could lead to the discovery of compounds with diverse therapeutic applications.

Table 2: Impact of Substituent Modifications on the Bioactivity of Benzamide Analogs

| Parent Scaffold | Substituent Modification | Resulting Biological Activity | Reference |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide | Fluorine or Chlorine on benzene ring | Remarkable improvement in antifungal activity. | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide | 4-Methoxy or Trifluoromethyl group on benzene ring | Decreased antifungal activity. | nih.gov |

| N-thienylcarboxamide | Varied substituent positions on thiophene ring | Significant effect on fungicidal activity. | researchgate.netnih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide | Thiophene or Benzo[d] researchgate.netnih.govdioxole moiety | Potent antiproliferative activity. | nih.gov |

These findings collectively demonstrate that the pharmacological profile of this compound can be finely tuned through strategic modifications of its chemical structure. The position of the hydroxyl group, its potential methylation, and the introduction of a diverse range of substituents on the aromatic ring are all critical factors that can be manipulated to optimize bioactivity for specific therapeutic targets.

Derivatization and Analogue Synthesis for Enhanced Research Applications

Design Principles for 4-hydroxy-N,N-dimethylbenzamide Derivatives

The design of derivatives of this compound is guided by several key principles aimed at enhancing its utility as a research tool or therapeutic lead. The primary goal is often to modulate its interaction with a biological target. For instance, in the development of histone deacetylase (HDAC) inhibitors, a common strategy involves designing molecules with a zinc-chelating group, a linker, and a capping group that interacts with the protein surface. nih.gov While this compound itself does not fit this classic model, its core structure serves as a versatile scaffold that can be elaborated upon.

Design principles for its derivatives include:

Structure-Activity Relationship (SAR) Exploration: Creating a series of related compounds with systematic variations allows researchers to understand which parts of the molecule are essential for its biological effects. Modifications are typically made to the three main components: the phenolic hydroxyl group, the aromatic benzene (B151609) ring, and the N,N-dimethylamide moiety.

Improving Potency and Selectivity: Minor structural changes can lead to significant differences in biological activity. For example, introducing substituents on the benzene ring can enhance binding affinity to a target protein through additional hydrophobic, hydrogen bonding, or electrostatic interactions. The goal is to increase the desired activity (potency) while minimizing off-target effects (selectivity).

Enhancing Physicochemical and Pharmacokinetic Properties: Derivatives are often designed to have improved properties for experimental use, such as better solubility, cell permeability, or metabolic stability. For example, masking the polar hydroxyl group can increase lipid solubility and potentially improve membrane transport.

Introduction of Reporter Groups: For research purposes, derivatives may be designed to include fluorescent tags, biotin (B1667282) labels, or photoreactive groups to facilitate the study of their molecular interactions and cellular localization.

Synthetic Strategies for Tailored Analogues

The synthesis of tailored analogues of this compound leverages well-established organic chemistry reactions that allow for precise modifications at different positions of the molecule.

The aromatic ring is a prime target for modification to explore how changes in electronics and sterics affect biological activity. Common strategies include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of substituents onto the benzene ring. The position of these new groups is directed by the existing hydroxyl and amide groups.

Coupling Reactions: For more complex modifications, the benzene ring can first be functionalized, for example, by converting the hydroxyl group to a triflate or by introducing a halogen. This allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach new aryl, vinyl, or alkynyl groups.

The N,N-dimethylamide group can be varied to probe the importance of its size, shape, and hydrogen-bonding capacity.

Amidation of 4-Hydroxybenzoic Acid: The most straightforward approach is to start with 4-hydroxybenzoic acid or its activated derivatives (like an acyl chloride or ester) and react it with a diverse range of primary or secondary amines. This allows for the synthesis of analogues with different alkyl or aryl substituents on the nitrogen atom. For example, using pyrrolidine (B122466) instead of dimethylamine (B145610) would yield (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone.

Demethylation and Re-alkylation: While more complex, it is possible to demethylate one or both methyl groups and subsequently introduce different alkyl groups to create asymmetrical amides.

The phenolic hydroxyl group is a key functional handle for derivatization, allowing for significant changes in the molecule's properties.

O-Alkylation (Etherification): The Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide, is a common method to convert the hydroxyl group into an ether. This modification removes the hydrogen-bonding donor capability and can increase lipophilicity.

O-Acylation (Esterification): The hydroxyl group can be readily acylated using acyl chlorides or anhydrides to form esters. researchgate.net This strategy is often used to create prodrugs, where the ester is later hydrolyzed in vivo to release the active phenolic compound. It can also be used to add functional groups or linkers. For example, reaction with cinnamoyl chloride selectively acylates the hydroxyl group. researchgate.net

| Modification Site | Synthetic Strategy | Example Reagents | Resulting Functional Group |

| Benzene Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro, Bromo |

| Cross-Coupling (after functionalization) | Arylboronic acid, Pd catalyst | Bi-aryl | |

| Amide Nitrogen | Amidation from 4-hydroxybenzoic acid | Diethylamine, DCC (coupling agent) | N,N-diethylamide |

| Amidation from 4-hydroxybenzoic acid | Piperidine, SOCl₂ | Piperidinyl-methanone | |

| Hydroxyl Group | O-Alkylation | Methyl iodide, K₂CO₃ | Methoxy (B1213986) (ether) |

| O-Acylation | Acetyl chloride, Pyridine | Acetate (ester) |

Libraries of Substituted Benzamide (B126) Analogues for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov To facilitate this, large collections of diverse small molecules, known as screening libraries, are essential.

Substituted benzamide analogues, including derivatives of this compound, are valuable components of these libraries due to their "drug-like" properties and synthetic tractability. thermofisher.com Libraries of these compounds can be constructed using combinatorial chemistry, where the synthetic strategies described above (modifications of the ring, amide, and hydroxyl group) are used in various combinations.

By using a matrix approach—for example, reacting a set of 10 different substituted 4-hydroxybenzoic acids with a set of 10 different amines—a library of 100 distinct benzamide analogues can be generated efficiently. These libraries are often designed to maximize chemical diversity or to be focused around a particular chemical scaffold known to interact with a specific class of biological targets, such as G-protein coupled receptors (GPCRs) or kinases. upenn.edu The compounds in these libraries are typically filtered based on physicochemical properties, such as molecular weight and lipophilicity (LogP), to enrich for molecules with favorable characteristics for follow-up studies. nih.gov

Stereochemical Considerations in Derivative Design and Synthesis

Stereochemistry plays a critical role in the interaction between small molecules and their biological targets, which are themselves chiral. While this compound itself is achiral, the introduction of certain substituents during its derivatization can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers).

For example:

Attaching a substituent like –CH(OH)CH₃ to the benzene ring would create a chiral center.

Using a chiral amine, such as (R)- or (S)-alpha-methylbenzylamine, in the amidation step would result in a chiral product.

It is a well-established principle that different stereoisomers of a molecule can have vastly different biological activities, potencies, and metabolic fates. One isomer may be highly active while the other is inactive or even produces undesired effects. Therefore, when a derivative design introduces chirality, it is crucial to consider the stereochemical outcome.

Synthetic strategies must address this challenge:

Racemic Synthesis and Separation: A non-stereoselective synthesis will produce a mixture of stereoisomers (e.g., a racemic mixture of enantiomers). These isomers must then be separated using techniques like chiral chromatography to test their biological properties individually.

Stereoselective Synthesis: A more advanced approach is to use stereoselective synthesis methods to produce a single, desired stereoisomer. researchgate.net This can involve using chiral starting materials, chiral catalysts (asymmetric catalysis), or chiral auxiliaries to control the three-dimensional arrangement of atoms in the final product.

Ignoring stereochemistry can lead to misleading results in biological assays and an incomplete understanding of the structure-activity relationship. Therefore, careful consideration and control of stereochemistry are paramount in the design and synthesis of advanced analogues.

Potential Applications and Research Directions

Applications in Advanced Materials Science

While extensive research into the applications of 4-hydroxy-N,N-dimethylbenzamide in materials science is still emerging, its chemical structure suggests significant potential in the field.

Role in Polymer Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) group and a stable amide linkage on a benzene (B151609) ring, makes it a theoretical candidate as a monomer or a modifying agent in polymer synthesis. The hydroxyl group can participate in condensation polymerization reactions to form polyesters or polyethers. The rigid aromatic core would impart thermal stability and mechanical strength to the resulting polymer backbone, while the polar N,N-dimethylamide group could enhance solubility and adhesion properties. Although specific polymers synthesized directly from this compound are not widely documented in current literature, its structural motifs are found in various high-performance polymers.

Functional Materials Development

The development of functional materials often relies on incorporating molecules with specific active sites. The phenolic hydroxyl group in this compound is a key feature that could be exploited. This group suggests potential antioxidant properties, which could be valuable for creating materials resistant to oxidative degradation. Furthermore, the molecule's capacity for strong hydrogen bonding could be harnessed to develop self-healing materials or supramolecular polymers, where non-covalent bonds can be reversibly broken and reformed.

Supramolecular Chemistry Investigations

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound is ideally suited for such studies.

Self-Assembly and Hydrogen Bonding Networks

The defining characteristic of this compound in a supramolecular context is its ability to form hydrogen bonds. The phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. nih.gov This donor-acceptor pairing is a well-established "synthon" used to guide the self-assembly of molecules into predictable, ordered structures. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The N,N-dimethyl substitution prevents the amide N-H from acting as a hydrogen bond donor, which simplifies the potential networking patterns compared to primary or secondary amides.

Crystal Engineering and Solid-State Chemistry

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular components. The primary interactions governing the crystal packing of this compound would be the O-H···O=C hydrogen bonds. By understanding and controlling these interactions, it may be possible to produce different polymorphic forms (crystals with the same chemical composition but different structures) that exhibit distinct physical properties, such as melting point, solubility, and stability. While a detailed crystallographic analysis for this specific compound is not widely reported, the principles of crystal engineering suggest it is a promising target for creating novel solid-state architectures.

Contributions to Chemical Probes and Sensing Technologies

The development of chemical probes and sensors for detecting specific analytes is a critical area of research. Although there is limited specific research on using this compound for this purpose, its structure contains the necessary components for a chemo-sensor. The phenolic hydroxyl group is known to have its fluorescence and electronic properties modulated by its local environment. The binding of a target species, such as a metal ion or a small organic molecule, to the hydroxyl or amide group could induce a detectable change in the compound's fluorescence or UV-visible absorbance spectrum. This could form the basis for a turn-on or turn-off sensor, making it a molecule of interest for future research in sensing technologies.

Future Prospects in Academic Research and Translational Studies

The landscape of academic and translational research for this compound is currently in its nascent stages. While specific studies focusing exclusively on this compound are limited, its structural features as a substituted benzamide (B126) suggest several promising avenues for future investigation. The broader class of benzamides has been a fertile ground for the discovery of therapeutic agents, and by extension, this compound holds potential as a valuable scaffold or starting point for novel drug development.

Future academic research is likely to focus on the synthesis of a variety of derivatives of this compound. By modifying the functional groups on the benzene ring and the amide nitrogen, researchers can create a library of new chemical entities. These compounds can then be subjected to high-throughput screening to identify any potential biological activities. This approach of generating and screening a chemical library is a cornerstone of modern drug discovery and could unveil previously unknown therapeutic applications for this class of compounds.

Translational studies, which aim to bridge the gap between basic scientific discoveries and their practical applications in medicine, will be a critical next step. Should any derivatives of this compound show promise in preclinical studies, the focus will shift to optimizing their pharmacological properties. This includes improving their potency, selectivity, and pharmacokinetic profiles to make them suitable for clinical development.